PHT-427
PHT-427
PHT-427 is an inhibitor of the serine/threonine kinases Akt and phosphoinositide-dependent protein kinase-1 (PDPK1) with Ki values of 2.7 and 5.2 μM, respectively, that selectively binds to the pleckstrin homology binding domain of both kinases. PHT-427 (10 µM) inhibits PDPK1 and Akt autophosphorylation in BxPC-3 prostate cancer cells. In vivo, PHT-427 (125-250 mg/kg) reduces tumor growth in BxPC-3, Panc-1, MiaPaCa-2, PC3, SK-OV-3, A549, and MCF-7 xenograft mouse models, with up to 80% reduction in growth for those containing PIK3CA mutations. PHT-427 (200 mg/kg) also enhances the antitumor effect of paclitaxel in an MCF-7 breast cancer xenograft mouse model.
PHT-427 is an AKT inhibitor that inhibits AKT and PDPK1 at low micromolar concentrations in numerous cancer cell lines and exhibits good oral anti-tumor activity in mouse xenograft models. PHT-427 reduces the phosphorylation of AKT and PDPK1. Following the administration of a single oral dose of PHT-427 to mice bearing BxPC-3 human pancreatic tumor xenografts, PHT-427 inhibited the phosphorylation of both Akt and PDPK1 as well as downstream targets maximally at 8–12 h after administration corresponding to its peak plasma concentration, with PDPK1 inhibition extending to 24 hr.
PHT-427 is an AKT inhibitor that inhibits AKT and PDPK1 at low micromolar concentrations in numerous cancer cell lines and exhibits good oral anti-tumor activity in mouse xenograft models. PHT-427 reduces the phosphorylation of AKT and PDPK1. Following the administration of a single oral dose of PHT-427 to mice bearing BxPC-3 human pancreatic tumor xenografts, PHT-427 inhibited the phosphorylation of both Akt and PDPK1 as well as downstream targets maximally at 8–12 h after administration corresponding to its peak plasma concentration, with PDPK1 inhibition extending to 24 hr.
Brand Name:
Vulcanchem
CAS No.:
1191951-57-1
VCID:
VC0548412
InChI:
InChI=1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)27(24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3,(H,22,23)
SMILES:
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2
Molecular Formula:
C20H31N3O2S2
Molecular Weight:
409.6 g/mol
PHT-427
CAS No.: 1191951-57-1
Inhibitors
VCID: VC0548412
Molecular Formula: C20H31N3O2S2
Molecular Weight: 409.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | PHT-427 is an inhibitor of the serine/threonine kinases Akt and phosphoinositide-dependent protein kinase-1 (PDPK1) with Ki values of 2.7 and 5.2 μM, respectively, that selectively binds to the pleckstrin homology binding domain of both kinases. PHT-427 (10 µM) inhibits PDPK1 and Akt autophosphorylation in BxPC-3 prostate cancer cells. In vivo, PHT-427 (125-250 mg/kg) reduces tumor growth in BxPC-3, Panc-1, MiaPaCa-2, PC3, SK-OV-3, A549, and MCF-7 xenograft mouse models, with up to 80% reduction in growth for those containing PIK3CA mutations. PHT-427 (200 mg/kg) also enhances the antitumor effect of paclitaxel in an MCF-7 breast cancer xenograft mouse model. PHT-427 is an AKT inhibitor that inhibits AKT and PDPK1 at low micromolar concentrations in numerous cancer cell lines and exhibits good oral anti-tumor activity in mouse xenograft models. PHT-427 reduces the phosphorylation of AKT and PDPK1. Following the administration of a single oral dose of PHT-427 to mice bearing BxPC-3 human pancreatic tumor xenografts, PHT-427 inhibited the phosphorylation of both Akt and PDPK1 as well as downstream targets maximally at 8–12 h after administration corresponding to its peak plasma concentration, with PDPK1 inhibition extending to 24 hr. |
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CAS No. | 1191951-57-1 |
Product Name | PHT-427 |
Molecular Formula | C20H31N3O2S2 |
Molecular Weight | 409.6 g/mol |
IUPAC Name | 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)27(24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3,(H,22,23) |
Standard InChIKey | BYWWNRBKPCPJMG-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2 |
Canonical SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2 |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >5 years if stored properly |
Solubility | soluble in DMSO, not soluble in water. |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) |
Synonyms | PHT427; PHT-427; PHT 427. |
Reference | 1: Meuillet EJ, Zuohe S, Lemos R, Ihle N, Kingston J, Watkins R, Moses SA, Zhang S, Du-Cuny L, Herbst R, Jacoby JJ, Zhou LL, Ahad AM, Mash EA, Kirkpatrick DL, Powis G. Molecular pharmacology and antitumor activity of PHT-427, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor. Mol Cancer Ther. 2010 Mar;9(3):706-17. Epub 2010 Mar 2. PubMed PMID: 20197390; PubMed Central PMCID: PMC2837366. |
PubChem Compound | 44240850 |
Last Modified | Aug 15 2023 |
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